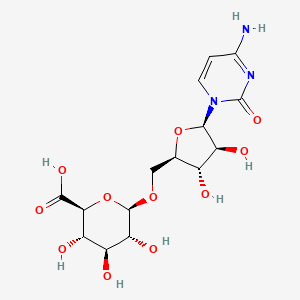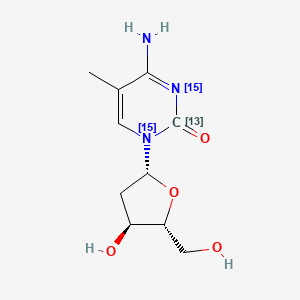
5-Methyl-2'-deoxy Cytidine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2’-deoxy Cytidine-13C,15N2 is an isotopic analog of 5-Methyl-2’-deoxy Cytidine. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-deoxy Cytidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytidine molecule. The process begins with the synthesis of labeled cytosine, which is then coupled with a deoxyribose sugar to form the nucleoside. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications.
化学反应分析
Types of Reactions
5-Methyl-2’-deoxy Cytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Methyl-2’-deoxy Cytidine-13C,15N2, such as 5-methylcytosine derivatives, dihydro derivatives, and substituted nucleosides.
科学研究应用
5-Methyl-2’-deoxy Cytidine-13C,15N2 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of nucleic acids.
Biology: The compound is used in studies of DNA methylation, a crucial epigenetic modification involved in gene regulation and cellular differentiation.
Medicine: It is used in research on cancer and other diseases where DNA methylation patterns are altered.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents that target specific DNA sequences.
作用机制
The mechanism of action of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves its incorporation into DNA, where it can affect the methylation status of cytosine residues. This can influence gene expression and cellular function by altering the binding of transcription factors and other regulatory proteins to DNA. The molecular targets and pathways involved include DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to cytosine residues.
相似化合物的比较
Similar Compounds
5-Methyl-2’-deoxy Cytidine: The unlabeled analog of 5-Methyl-2’-deoxy Cytidine-13C,15N2.
Thymidine: An isostere of 5-Methyl-2’-deoxy Cytidine, differing by the presence of a methyl group at the 5-position of the pyrimidine ring.
Cytidine: The parent nucleoside molecule, lacking the methyl group at the 5-position.
Uniqueness
5-Methyl-2’-deoxy Cytidine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed investigations of nucleic acid structure and function.
属性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
244.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i10+1,12+1,13+1 |
InChI 键 |
LUCHPKXVUGJYGU-LLXNEWESSA-N |
手性 SMILES |
CC1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


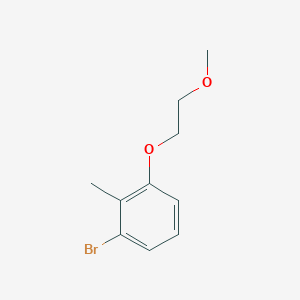
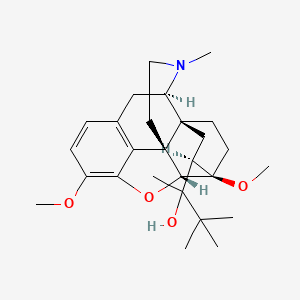
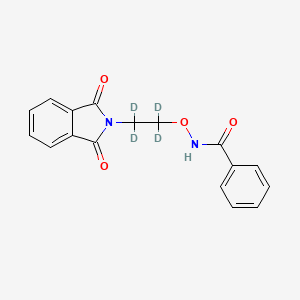
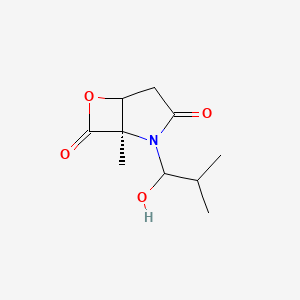
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
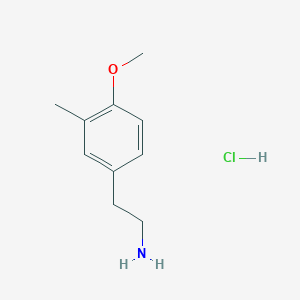
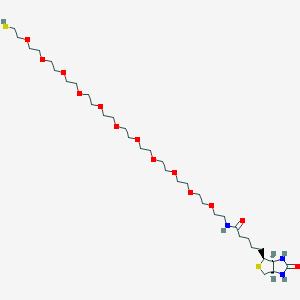

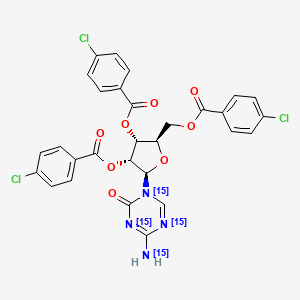

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

